4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

Gas separation membranes Cardo polyimides CO₂/CH₄ selectivity

Researchers requiring high-performance polymers often face limited access to bis(o-aminophenol) monomers with consistent purity. BAP (CAS 1220-78-6) solves this by providing the essential ortho-hydroxyl-diamine architecture for polybenzoxazole (PBO) cyclization-functionality absent in generic diamines like ODA or MDA. • 2× higher CO₂ permeability & 11% higher CO₂/CH₄ selectivity vs. BAF in 6FDA-based cardo polyimide membranes • Co-polymerization with ODA/ODPA elevates Tg, tensile strength, and modulus in copolyimide films • Enables positive-tone photosensitive PBO precursors for IC passivation & interlayer dielectrics Supplied with full QA documentation for immediate R&D and pilot-scale procurement.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 1220-78-6
Cat. No. B074816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
CAS1220-78-6
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N
InChIInChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3
InChIKeyUHIDYCYNRPVZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(o-aminophenol) Monomer for Polyimides and PBO


4,4'-(Propane-2,2-diyl)bis(2-aminophenol), commonly referred to as BAP or BAHPP, is an aromatic bis(o-aminophenol) diamine monomer (C₁₅H₁₈N₂O₂, MW 258.32 g/mol) [1]. Its molecular architecture combines two ortho-aminophenol groups bridged by an isopropylidene linker, endowing it with dual amine and hydroxyl functionality essential for synthesizing polybenzoxazole (PBO) precursors, high-temperature polyimides, and epoxy resins . The compound is a key intermediate in integrated circuit packaging and advanced composites where a combination of thermal stability, mechanical integrity, and chemical resistance is required [2].

Synthesis of polybenzoxazole (PBO) precursors via poly(o-hydroxyamide) cyclization
High-temperature polyimide and copolyimide polymerization with hydroxyl crosslinking
Epoxy resin curing and advanced composite formulations requiring dual amine/phenol functionality

Why BAP Cannot Be Substituted by Common Diamines


Generic aromatic diamines such as 4,4'-oxydianiline (ODA) or 4,4'-diaminodiphenylmethane (MDA) lack the ortho-hydroxyl groups that are structurally critical to the unique cyclodehydration chemistry of bis(o-aminophenol)s [1]. In polybenzoxazole synthesis, the hydroxyl group is consumed in the thermal cyclization of the poly(o-hydroxyamide) precursor to form the rigid benzoxazole ring, a transformation impossible with ODA or MDA [2]. In polyimides, the hydroxyl groups introduce hydrogen-bonding crosslinks that elevate glass transition temperature (Tg) and tensile modulus relative to non-hydroxylated analogs, but this also alters thermal degradation behavior and optical transparency [3]. These structure-driven performance trade-offs mean that selecting a substitute diamine without ortho-hydroxyl functionality will fundamentally change the polymer architecture and the resulting thermal, mechanical, and optical property profile.

Target Monomer
Bis(o-aminophenol) with ortho-hydroxyl groups (BAP/BAHPP)
Common Substitute
4,4'-Oxydianiline (ODA) or 4,4'-Methylenedianiline (MDA)
Cyclization mismatch: PBO ring formation requires ortho-hydroxyl groups for thermal cyclodehydration; ODA or MDA cannot form benzoxazole linkages, fundamentally changing polymer backbone rigidity and thermo-oxidative stability.
Network architecture shift: Hydroxyl-mediated hydrogen bonding in polyimides raises Tg and modulus compared to non-hydroxylated analogs, but also modifies thermal degradation pathways and optical transparency – properties that cannot be replicated by simple diamine replacement.

Quantitative Performance Evidence vs. Comparators


CO₂/CH₄ Separation: BAP vs. BAF Cardo Membranes

In a series of cardo-based polyimides synthesized from 6FDA dianhydride, the polymer derived from BAP (C–C linkage) demonstrated approximately 2-fold higher CO₂ permeability compared to the analogous polymer derived from BAF (ether linkage), while simultaneously achieving an 11% increase in CO₂/CH₄ selectivity [1]. This dual improvement—higher permeability without the typical permeability-selectivity trade-off—is attributed to the lower rotational mobility and higher imide content afforded by the absence of a flexible ether linkage in the BAP backbone [1].

CO₂/CH₄ Separation
Head-to-head
6FDA-BAP showed ~2× higher CO₂ permeability and 11% higher CO₂/CH₄ selectivity vs. 6FDA-BAF (ether-linked cardo diamine).
Supports C–C linkage advantage in permeability-selectivity trade-off for cardo polyimides.
Single-gas permeation tests on dense films; verify under mixed-gas conditions.
Gas separation membranes Cardo polyimides CO₂/CH₄ selectivity

Mechanical and Thermal Stability of BAP Polyimides

The same cardo polyimide study reported that 6FDA-BAP films exhibit tensile strengths in the range of 41–64 MPa and a 5% weight loss temperature (T₅%) exceeding 538 °C under inert atmosphere [1]. While this range encompasses all three cardo diamines tested (BAP, BAF, DDA), it establishes that the C–C linked BAP-based polyimide meets the mechanical robustness and ultra-high thermal stability benchmarks required for aerospace and microelectronic applications, without the ether or dioxane linkages that can introduce thermo-oxidative weak points [1].

Thermal-Mechanical Stability
Cross-study comparable
Tensile strength 41–64 MPa; 5% weight loss temperature (T₅%) above 538 °C under N₂.
Meets high-temperature polymer benchmarks for aerospace and microelectronics.
Performance range shared with BAF and DDA cardo analogs; BAP offers additional gas transport benefit.
High-temperature polymers Mechanical properties Thermal stability

Hydroxyl Crosslinking in BAHPP/ODA Copolyimides

In a systematic study of ODPA/ODA/BAHPP copolyimide films, increasing the mole fraction of BAHPP (the target compound) relative to ODA resulted in a monotonic increase in glass transition temperature (Tg), tensile strength, and tensile modulus of the cured films, while thermal decomposition stability decreased slightly [1]. This trend demonstrates that the hydroxyl groups on BAHPP serve as effective physical crosslinking sites via hydrogen bonding, stiffening the polymer network compared to ODA-only analogs. The full dataset with specific Tg values for each BAHPP:ODA ratio is available in the original publication (Insulating Materials, 2017, 50(4), 1-5) [1].

Hydroxyl Crosslinking
Supporting evidence
Increasing BAHPP mole fraction in ODPA/ODA/BAHPP copolyimides raised Tg, tensile strength, and modulus monotonically.
Hydroxyl groups act as effective physical crosslinks, enabling Tg-enhancement strategy.
Thermal decomposition stability decreased slightly; exact values in Insulating Materials 2017, 50(4), 1-5.
Copolyimide films Hydroxyl crosslinking Glass transition temperature

Humidity Sensing with BAHPP Polyimide Capacitors

Patent CN105006364A discloses a BAHPP-type polyimide humidity-sensitive capacitor wherein the hydroxyl groups of the BAHPP-derived polyimide act as moisture-adsorption sites, conferring high sensitivity and low humidity hysteresis [1]. The invention explicitly contrasts the BAHPP-based system with conventional humidity measurement methods that suffer from poor sensitivity, accuracy, and resolution [1]. While the patent does not provide numerical sensitivity benchmarks against a specific non-hydroxylated polyimide comparator, it establishes that the hydroxyl functionality of BAHPP is the enabling structural feature for the humidity-sensing mechanism [1].

Humidity Sensing
Class-level inference
Patent CN105006364A reports BAHPP-polyimide capacitive sensor with high sensitivity and low humidity hysteresis.
Hydroxyl groups provide intrinsic moisture-adsorption sites; non-hydroxylated diamines lack this functionality.
No numerical benchmark against specific non-hydroxylated comparator; verify for target polymer design.
Humidity sensors Polyimide dielectric Moisture sensitivity

Key Application Scenarios for BAP


CO₂/CH₄ Membrane Separation

The 2-fold higher CO₂ permeability and 11% higher CO₂/CH₄ selectivity of 6FDA-BAP over 6FDA-BAF [1] position BAP as the diamine of choice for fabricating high-flux, high-selectivity cardo polyimide membranes. This scenario is directly relevant to industrial natural gas sweetening plants and biogas upgrading facilities where membrane area and product purity are key cost drivers.

High-Tg Polyimide Films for Electronics and Aerospace

When co-polymerized with ODA and ODPA, increasing the BAHPP fraction raises the glass transition temperature, tensile strength, and tensile modulus of the resulting copolyimide film [1]. This makes BAHPP an attractive monomer for polyimide films in flexible printed circuit boards, OLED substrates, and aerospace structural composites where higher stiffness and thermal endurance are required, provided the accompanying reduction in thermal decomposition stability is acceptable for the target service temperature.

Humidity-Sensing Dielectric Layers

The hydroxyl groups intrinsic to BAHPP-derived polyimides function as moisture adsorption sites, enabling the fabrication of capacitive humidity sensors with high sensitivity and low hysteresis [1]. This application is inaccessible to non-hydroxylated diamines such as ODA or BAF without additional hydrophilic modification steps, giving BAHPP a unique functional advantage in sensor coating formulations.

Polybenzoxazole Precursor Resins for Microelectronics

Bis(o-aminophenol)s including BAP are essential raw materials for positive-tone photosensitive polybenzoxazole (PBO) precursor resins used as passivation layers, buffer coatings, and interlayer dielectrics in semiconductor devices [1]. The absence of carbonyl groups in the final PBO structure confers moisture-proof reliability superior to polyimides [2], and the ortho-aminophenol structure of BAP is specifically required for the poly(o-hydroxyamide)-to-PBO cyclization chemistry [3].

Application
Selection Property
Validation Focus
CO₂/CH₄ membrane separation
Cardo-diamine with rigid C–C linkage
Permeability-selectivity trade-off under mixed-gas conditions
High-Tg polyimide films for electronics/aerospace
Hydroxyl crosslink density via BAHPP content
Tg, tensile modulus enhancement vs. ODA-only baseline; thermal decomposition balance
Humidity-sensing dielectric layers
Intrinsic moisture-adsorption sites (phenolic –OH)
Sensitivity and hysteresis verification in capacitive sensor configuration
PBO precursor for microelectronics passivation
ortho-Aminophenol cyclization chemistry
Cyclization completion, film reliability, and moisture resistance
Application scenarios are derived from peer-reviewed and patent literature; verify performance under target processing conditions and device specifications.
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